Woodorien: A Technical Guide to its Chemical Structure and Biological Activity
Woodorien: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Woodorien is a naturally occurring glucoside that has demonstrated significant antiviral properties, particularly against Herpes Simplex Virus type 1 (HSV-1).[1] Isolated from the rhizomes of Woodwardia orientalis, this compound has garnered interest within the scientific community for its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure of Woodorien, its physicochemical properties, the experimental methodologies employed for its characterization, and its known biological activities.
Chemical Structure and Properties
Woodorien, with the CAS number 155112-92-8, possesses the molecular formula C14H18O9.[2][3][4] Its systematic IUPAC name is methyl 4-O-(β-D-glucopyranosyl)-3-hydroxybenzoate. The structure consists of a methyl 3-hydroxybenzoate moiety linked to a β-D-glucopyranosyl group via an O-glycosidic bond at the C4 position of the benzoate ring.
Table 1: Physicochemical Properties of Woodorien
| Property | Value | Source |
| CAS Number | 155112-92-8 | [2][3][4] |
| Molecular Formula | C14H18O9 | [2][3][4] |
| Molecular Weight | 330.29 g/mol | [2] |
| IUPAC Name | methyl 4-O-(β-D-glucopyranosyl)-3-hydroxybenzoate | Inferred from structure |
| SMILES | COC(=O)c1cc(O)c(cc1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO | |
| Appearance | Amorphous powder | |
| Solubility | Information not available |
Below is a 2D chemical structure of Woodorien.
Caption: 2D chemical structure of Woodorien.
Experimental Protocols
Isolation of Woodorien
The isolation of Woodorien from the rhizomes of Woodwardia orientalis was achieved through a bioassay-guided fractionation process. The general workflow for such a procedure is outlined below. The initial hot aqueous and methanolic extracts of the plant material were tested for antiviral activity, with the aqueous extract showing stronger inhibition of HSV-1.[1] This active extract was then subjected to further fractionation.
Caption: General workflow for the isolation of Woodorien.
Structure Elucidation
The chemical structure of Woodorien was determined using a combination of spectroscopic techniques, primarily two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[1] These methods are powerful tools for elucidating the connectivity and stereochemistry of complex natural products.
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1H-1H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton networks within the molecule, such as the spin system of the glucose unit and the aromatic protons of the benzoate ring.
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Heteronuclear Single Quantum Coherence (HSQC) or 1H-13C COSY: This experiment correlates protons with their directly attached carbon atoms, providing unambiguous assignment of carbon signals.
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Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments. For Woodorien, HMBC would have been instrumental in establishing the linkage between the glucose unit and the methyl 3-hydroxybenzoate moiety.
The general process for structure elucidation using these NMR techniques is depicted in the following diagram.
Caption: Workflow for the structure elucidation of Woodorien.
Biological Activity: Antiviral Effects against HSV-1
Woodorien has been identified as a potent inhibitor of Herpes Simplex Virus type 1 (HSV-1).[1] The antiviral activity was initially assessed using a plaque reduction assay.
Plaque Reduction Assay
This assay is a standard method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound. The principle involves infecting a monolayer of host cells with the virus in the presence of varying concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then monitored. A reduction in the number or size of plaques indicates antiviral activity.
Table 2: Antiviral Activity of Woodorien against HSV-1
| Assay | Virus Strain | Cell Line | Parameter | Value | Source |
| Plaque Reduction Assay | HSV-1 | Vero cells | IC50 | Data not available in abstract | [1] |
Note: The specific IC50 value for Woodorien's anti-HSV-1 activity is not available in the abstract of the primary publication and requires access to the full-text article.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism by which Woodorien inhibits HSV-1 replication has not been elucidated in the available literature. HSV-1 replication is a complex process that involves multiple stages, including viral attachment and entry, viral DNA replication, and the assembly and release of new virions. These processes are intricately linked with various host cell signaling pathways.
Several key signaling pathways are known to be modulated by HSV-1 to facilitate its replication. These include:
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Mitogen-Activated Protein Kinase (MAPK) pathway: This pathway is often activated during HSV-1 infection and plays a role in regulating viral gene expression and replication.[5]
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PI3K/Akt/mTOR pathway: This pathway is crucial for cell survival and is often manipulated by viruses to prevent apoptosis of the host cell, thereby ensuring a suitable environment for viral replication.[6]
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NF-κB signaling pathway: This pathway is a key regulator of the inflammatory response and can be activated by HSV-1 infection, which can in turn influence viral replication and host immune responses.[5]
The following diagram illustrates a simplified overview of the HSV-1 replication cycle and highlights potential stages where an antiviral compound like Woodorien might exert its inhibitory effects.
Caption: Simplified HSV-1 replication cycle and potential inhibitory points.
Further research is required to determine the specific molecular target of Woodorien and to understand its impact on the signaling pathways involved in HSV-1 pathogenesis.
Conclusion
Woodorien is a novel glucoside with a well-defined chemical structure and demonstrated anti-HSV-1 activity. Its characterization has been accomplished through standard phytochemical and spectroscopic methods. While its potential as an antiviral agent is promising, further investigations are necessary to elucidate its precise mechanism of action, evaluate its efficacy and safety in preclinical and clinical studies, and explore its activity against other viral pathogens. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in the therapeutic potential of Woodorien.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 伍多里恩 | Woodorien | CAS 155112-92-8 | HSV-1抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Strength in Diversity: Understanding the Pathways of Herpes Simplex Virus Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
